molecular formula C20H17F3N4O2S2 B2958943 N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 392295-81-7

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2958943
CAS No.: 392295-81-7
M. Wt: 466.5
InChI Key: NLJDXKIXTHOQFG-UHFFFAOYSA-N
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Description

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a complex organic compound with a unique structure that combines several functional groups

Scientific Research Applications

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide has several scientific research applications, including:

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in these reactions include sulfur-containing compounds, amides, and benzamides. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment to ensure consistency and efficiency. The process would likely include rigorous quality control measures to monitor the purity and composition of the final product. Additionally, the use of environmentally friendly solvents and reagents may be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or amines.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)formamide
  • 4-({[4-(Diethylamino)-6-isopropyl-2-pyrimidinyl]sulfanyl}methyl)-N-[2-(dimethylamino)ethyl]benzamide

Uniqueness

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can be used to develop new materials and therapeutic agents with distinct characteristics.

Properties

IUPAC Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O2S2/c1-11-6-7-15(12(2)8-11)24-16(28)10-30-19-27-26-18(31-19)25-17(29)13-4-3-5-14(9-13)20(21,22)23/h3-9H,10H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJDXKIXTHOQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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